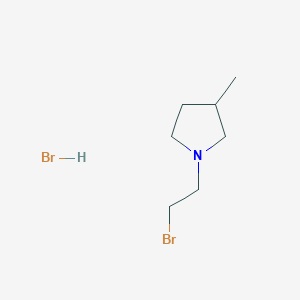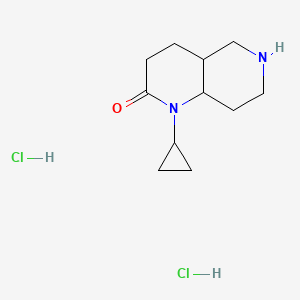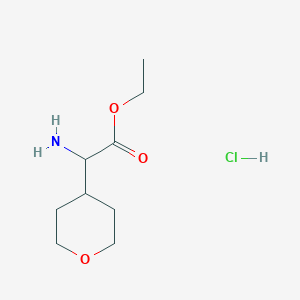
Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride
Übersicht
Beschreibung
Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1423025-06-2. It has a molecular weight of 223.7 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is in the form of a powder . It has a molecular weight of 223.7 . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antitumor Activity :
- Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride derivatives have been synthesized and shown to inhibit the proliferation of various cancer cell lines, suggesting potential antitumor applications. For instance, a study by Ju Liu et al. (2018) details the synthesis of a related compound and its inhibitory effects on cancer cells.
Anticancer Agent Synthesis :
- Research into similar compounds has involved the synthesis of potential anticancer agents. A study by C. Temple et al. (1983) explores this area, demonstrating the compound's effects on the proliferation and mitotic index of cultured cells and its potential in cancer treatment.
Enzyme Inhibition for Diabetes Management :
- Some derivatives of this compound have shown significant inhibition of α-glucosidase, an enzyme relevant in diabetes management. A study by Ayesha Babar et al. (2017) highlights the synthesis of these compounds and their potential in treating diabetes.
Antimicrobial Agents :
- The compound and its derivatives have been explored for their antimicrobial properties. N. Desai et al. (2007) synthesized new quinazolines, including derivatives of this compound, assessing their antibacterial and antifungal activities.
Marine Fungus Derivatives :
- Research by Hong-Hua Wu et al. (2010) on compounds derived from marine fungus Penicillium sp. includes derivatives of this compound, indicating a potential for novel natural product discovery.
Pharmaceutical Compound Polymorphism Study :
- A study on polymorphic forms of a pharmaceutical compound similar to this compound, by F. Vogt et al. (2013), sheds light on the complexities of characterizing such compounds, relevant for pharmaceutical development.
Fluorescent Amino Acid Synthesis :
- The synthesis of fluorescent amino acids, as investigated by M. Braun and T. Dittrich (2010), using derivatives of this compound, demonstrates its utility in creating novel probes for biological research.
HMG-CoA Reductase Inhibitor Synthesis :
- Derivatives of this compound have been used in the chemoenzymatic synthesis of HMG-CoA reductase inhibitors, as shown by P. Ramesh et al. (2017), indicating its role in developing cholesterol-lowering drugs.
Energetic Material Synthesis :
- Research into the synthesis of energetic materials using derivatives of this compound has been conducted, as highlighted by Young‐Hyuk Joo et al. (2012), showing its potential in advanced material sciences.
One-Pot Synthesis Applications :
- The compound's versatility in one-pot synthesis is demonstrated by S. Reddy and G. Krupadanam (2010) in their research on synthesizing ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, showcasing its utility in efficient chemical synthesis processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPJKZPTWBYOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



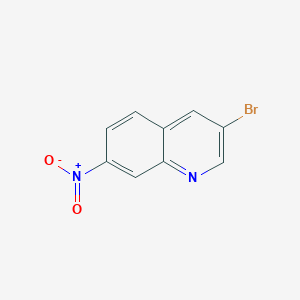


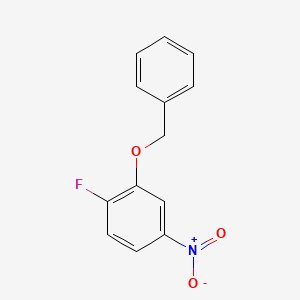
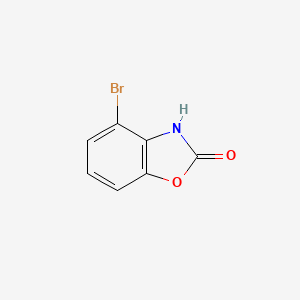
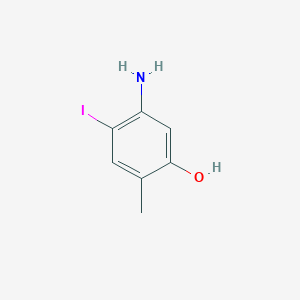

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)
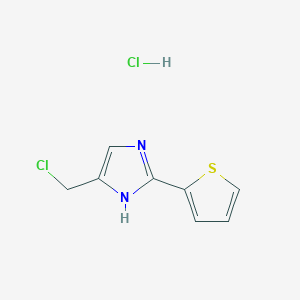
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
